

# physicochemical properties of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid

**Cat. No.:** B1388183

[Get Quote](#)

An In-Depth Technical Guide to **2-Isopropoxy-4-(trifluoromethyl)phenylboronic Acid**

## Introduction

**2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. For researchers in medicinal chemistry and materials science, this reagent is particularly valuable for introducing a uniquely substituted phenyl moiety into complex molecular architectures. The presence of both an electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group and an ortho-alkoxy substituent provides a powerful tool for modulating the electronic, steric, and metabolic properties of target molecules. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic signature, reactivity, and handling protocols, designed for scientists and drug development professionals who utilize advanced cross-coupling chemistry.

## Chemical Identity and Core Properties

Accurate identification is the foundation of reproducible science. The key identifiers and fundamental physicochemical properties of this reagent are summarized below.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	<b>2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid</b>
Synonym(s)	B-[2-(1-Methylethoxy)-4-(trifluoromethyl)phenyl]boronic Acid[1]
CAS Number	1072952-21-6[1][2]
Molecular Formula	C <sub>10</sub> H <sub>12</sub> BF <sub>3</sub> O <sub>3</sub> [1][2]

| InChI Key | IGJULKZGKYXWAR-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property	Value / Description	Significance for the Researcher
Molecular Weight	<b>248.01 g/mol</b> [1][2]	<b>Essential for stoichiometric calculations in reaction planning.</b>
Appearance	Typically a white to off-white solid.	A visual check for purity; deviations in color may indicate degradation or impurities.
Melting Point	Not consistently reported by suppliers; requires experimental determination.	A key indicator of purity. A sharp melting range suggests high purity.
Solubility	Generally soluble in organic solvents like methanol, THF, DMSO, and acetone.	Crucial for selecting appropriate reaction and purification solvents.

| pKa | Not experimentally determined in provided sources. The acidity is influenced by the opposing effects of the electron-withdrawing -CF<sub>3</sub> group and the electron-donating -O-iPr group.[3] | Affects its reactivity and stability, particularly in aqueous or basic conditions. |

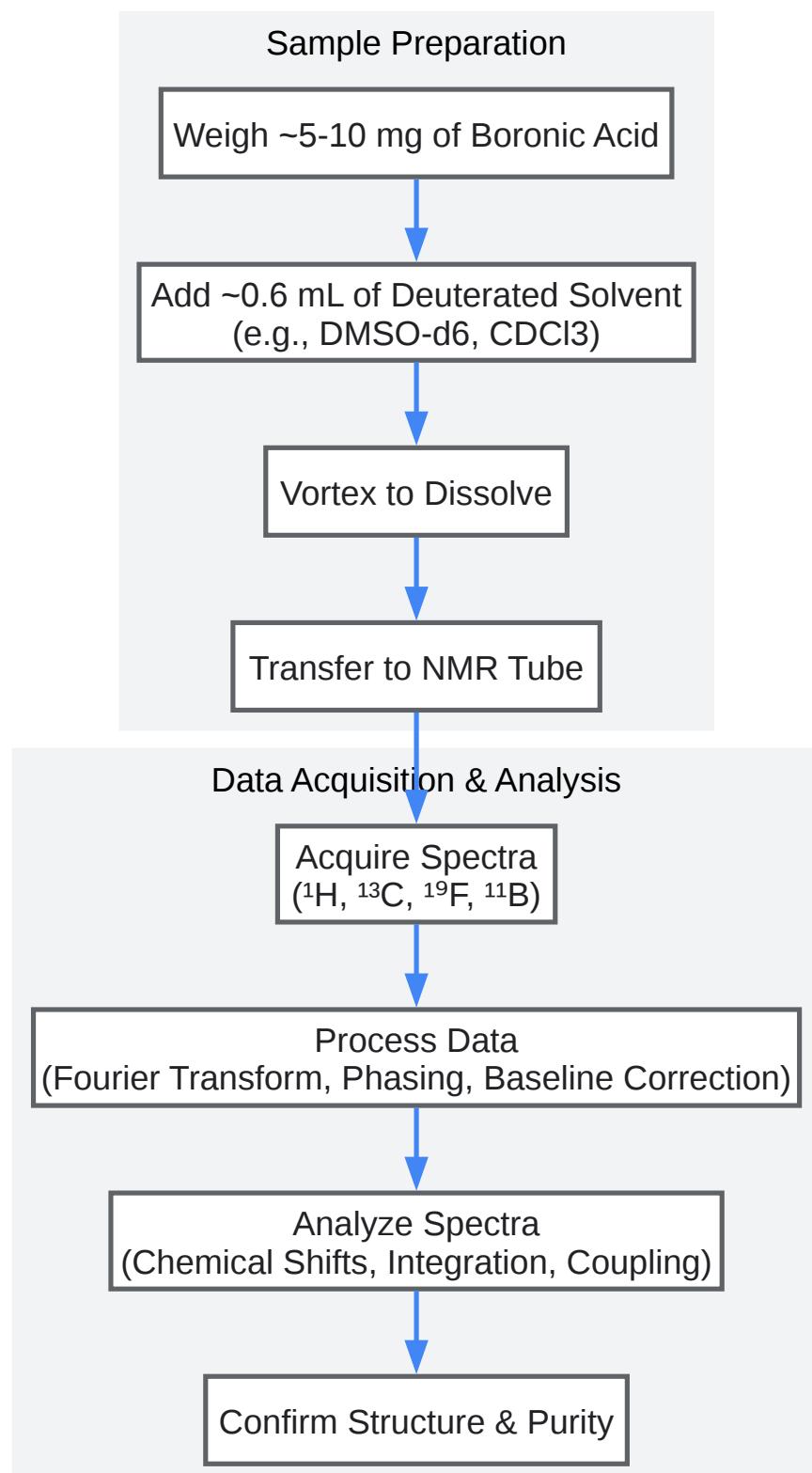
# Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is paramount before its use in synthesis. The following spectroscopic methods provide a detailed structural confirmation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule in solution.

- $^1\text{H}$  NMR: The proton spectrum provides a clear map of the hydrogen atoms. Expected signals include a doublet and septet for the isopropoxy group, distinct signals for the three aromatic protons, and a broad singlet for the boronic acid's -OH protons, which may exchange with residual water in the solvent.
- $^{13}\text{C}$  NMR: This spectrum confirms the carbon backbone. Key signals will include those for the aromatic carbons, with the carbon attached to the  $-\text{CF}_3$  group showing a characteristic quartet due to C-F coupling.
- $^{19}\text{F}$  NMR: A single, sharp signal is expected, confirming the presence and electronic environment of the trifluoromethyl group.<sup>[4]</sup> Its chemical shift provides information about the electronic nature of the aromatic ring.
- $^{11}\text{B}$  NMR: This technique is specific to the boron atom and gives a broad signal characteristic of a trigonal boronic acid. Its chemical shift can indicate whether the boronic acid exists as the free acid or has formed a boroxine anhydride.



[Click to download full resolution via product page](#)

*Workflow for NMR analysis of the boronic acid.*

## Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include:

- $\sim 3300 \text{ cm}^{-1}$  (broad): O-H stretching of the boronic acid group.
- $\sim 1350 \text{ cm}^{-1}$  (strong): B-O stretching.
- $\sim 1100\text{-}1300 \text{ cm}^{-1}$  (strong): C-F stretching of the trifluoromethyl group.[\[5\]](#)
- $\sim 3000\text{-}3100 \text{ cm}^{-1}$  and  $\sim 1600 \text{ cm}^{-1}$ : Aromatic C-H and C=C stretching, respectively.

## Mass Spectrometry (MS)

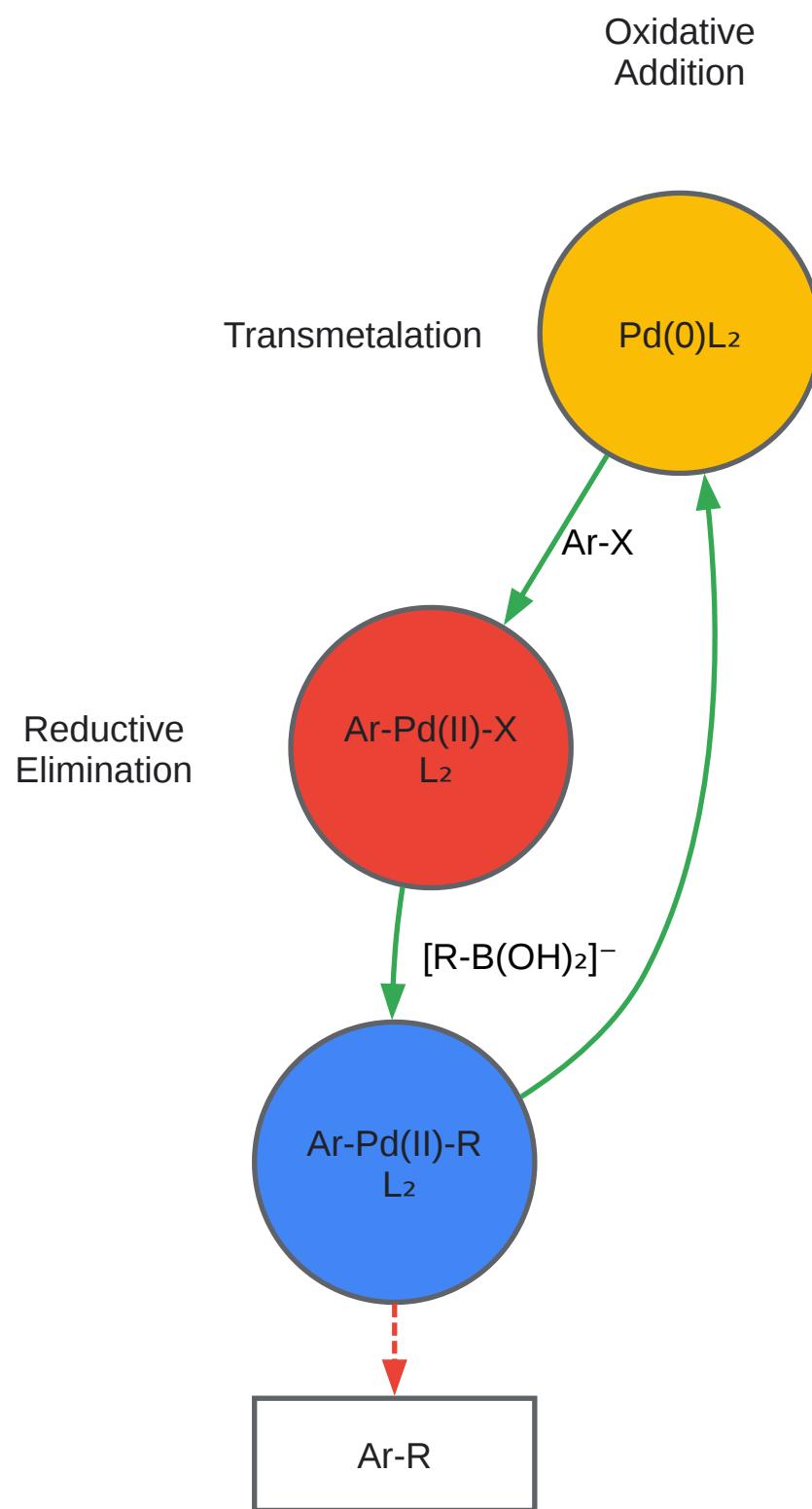
Mass spectrometry confirms the molecular weight of the compound. Under electrospray ionization (ESI-MS), the molecule may be observed as its molecular ion  $[M]$  or common adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.

## Reactivity and Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.

The electronic properties of the substituents are key to its reactivity:

- Trifluoromethyl Group ( $-\text{CF}_3$ ): As a strong electron-withdrawing group, it can increase the rate of transmetalation in the catalytic cycle.
- Isopropoxy Group ( $-\text{O-iPr}$ ): This ortho-alkoxy group can influence the steric environment around the boron atom and may participate in chelation with the palladium catalyst, potentially affecting reaction kinetics and selectivity.



[Click to download full resolution via product page](#)

*Generalized catalytic cycle for the Suzuki-Miyaura reaction.*

## General Protocol for a Suzuki-Miyaura Coupling

This protocol is a representative starting point and must be optimized for specific substrates.

- Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 eq.), **2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 1-5 mol%), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{Na}_2\text{CO}_3$ ,  $\text{Cs}_2\text{CO}_3$ , 2-3 eq.).
- Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., Toluene, Dioxane, or DME) and water is commonly used.
- Reaction Execution: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

## Safety, Handling, and Storage

Proper handling and storage are essential to ensure user safety and maintain the integrity of the reagent.

Table 3: GHS Hazard and Precautionary Information

Category	Information
Pictogram	<b>GHS07 (Exclamation Mark)</b>
Signal Word	Warning[6]
Hazard Statements	H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]

| Precautionary Statements | P261: Avoid breathing dust.[6] P280: Wear protective gloves/eye protection/face protection.[6][7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

## Handling Recommendations

- Work in a well-ventilated fume hood.[6][7]
- Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
- Avoid dust formation and inhalation.[7][9]
- Wash hands thoroughly after handling.[6][7]

## Storage Conditions

- Store in a tightly sealed container to prevent moisture absorption, which can lead to the formation of the inactive boroxine anhydride.[6]
- Keep in a cool, dry, and well-ventilated place.[6] Some suppliers recommend refrigerated storage (2-8 °C).
- For long-term storage, keeping the material under an inert atmosphere (e.g., Argon) is recommended to maximize shelf life.

## Conclusion

**2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid** is a highly functionalized and valuable reagent for synthetic chemists. Its unique substitution pattern allows for the strategic introduction of fluorine and sterically-influential groups, enabling fine-tuning of molecular properties in drug discovery and materials science. A thorough understanding of its physicochemical characteristics, coupled with careful spectroscopic verification and adherence to proper handling protocols, will empower researchers to fully leverage its synthetic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-ISOPROPOXY-4-(TRIFLUOROMETHYL)PHENYLBORONIC ACID | 1072952-21-6 [chemicalbook.com]
- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. researchgate.net [researchgate.net]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.ca [fishersci.ca]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Isopropoxy-4-(trifluoromethyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1388183#physicochemical-properties-of-2-isopropoxy-4-trifluoromethyl-phenylboronic-acid>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)